

# Asymmetric Synthesis of (S)-Amino-cyclopropyl-acetic Acid: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Amino-cyclopropyl-acetic acid*

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This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-**Amino-cyclopropyl-acetic acid**, a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its unique cyclopropyl moiety imparts conformational rigidity, making it a valuable building block for developing novel therapeutics with enhanced metabolic stability and biological activity.<sup>[1]</sup> Two distinct and effective methodologies are presented: a biocatalytic approach using an engineered NADH-driven enzyme system and a diastereoselective alkylation of a chiral nickel(II)-complex.

## Method 1: NADH-Driven Biocatalytic Reductive Amination

This method utilizes a self-sufficient bifunctional enzyme that integrates reductive amination and coenzyme regeneration, offering a green and highly efficient route to (S)-**Amino-cyclopropyl-acetic acid**. This system has been shown to achieve high yields and exceptional enantiomeric excess, with the added benefit of continuous synthesis capabilities.<sup>[2]</sup>

## Quantitative Data

Parameter	Value	Reference
Substrate	Potassium cyclopropylglyoxylate	[2]
Enzyme System	Bifunctional enzyme TLK (Ti-LDH and Kp-FDH)	[2]
Conversion Yield	>95%	[2]
Enantiomeric Excess (ee)	>99.5%	[2]
Reaction Time	6 hours	[2]
Substrate Concentration	120 g·L <sup>-1</sup>	[2]
Space-Time Yield	377.3 g·L <sup>-1</sup> ·d <sup>-1</sup>	[2]
Continuous Synthesis	90 hours (12 cycles)	[2]
Total Product (Continuous)	634.6 g	[2]

## Experimental Protocol

### 1. Preparation of the Biocatalyst:

- A bifunctional enzyme, TLK, is constructed by fusing leucine dehydrogenase from *Thermoactinomyces intermedius* (Ti-LDH) and formate dehydrogenase from *Komagataella pastoris* (Kp-FDH).
- The gene encoding the fusion enzyme is expressed in *E. coli*.
- The cells are harvested and lyophilized for storage.

### 2. Asymmetric Reductive Amination:

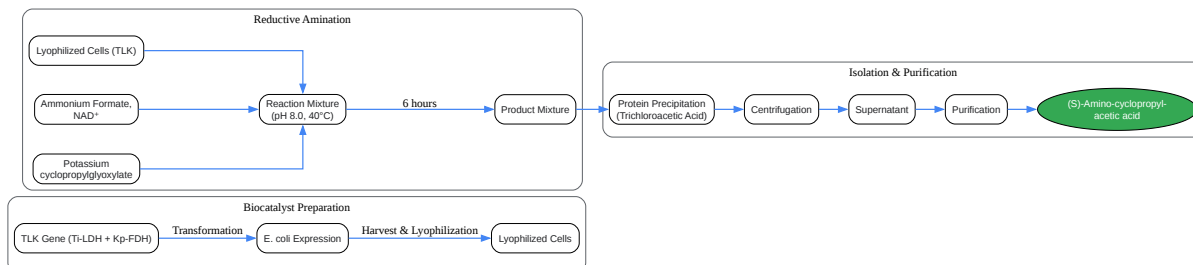
- A 2 L conical flask is charged with 500 mL of PBS buffer (100 mM, pH 8.0).
- To the buffer, add 0.8 M potassium cyclopropylglyoxylate, 2.4 M ammonium formate, and 0.6 mM NAD<sup>+</sup>.

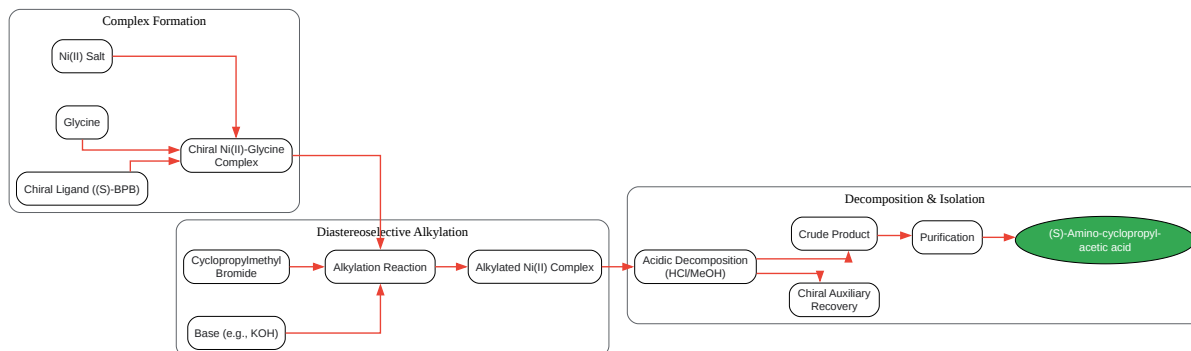
- 7.5 g/L of lyophilized E. coli cells containing the bifunctional enzyme is added to the mixture.
- The reaction mixture is incubated at 40 °C with continuous shaking at 125 rpm.
- The pH is maintained at 8.0–8.5 by the addition of 5 M NaOH solution as needed.
- The reaction progress is monitored by HPLC.

### 3. Product Isolation and Purification:

- Upon completion of the reaction (typically 6 hours), trichloroacetic acid is added to the reaction mixture to precipitate the proteins.
- The mixture is centrifuged to remove the precipitated proteins and cell debris.
- The supernatant containing the product is collected and can be further purified by standard methods such as ion-exchange chromatography.

## Workflow Diagram





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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

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